
5-bromo-2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antiviral Research:
The compound’s structural features make it an interesting candidate for antiviral studies. Researchers have explored its potential as an inhibitor against viral enzymes or as a modulator of viral replication pathways. For instance, molecular docking studies could reveal its interactions with key viral proteins, shedding light on its antiviral mechanisms .
Cancer Research:
Given the prevalence of cancer, compounds like this one are actively investigated for their potential in cancer therapy. Researchers might explore its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Additionally, understanding its interactions with specific cellular targets (such as kinases or transcription factors) could provide valuable insights .
Plant Hormone Analogues:
Indole derivatives, including this compound, have applications in plant biology. The presence of an indole moiety suggests a possible role as a plant hormone analogue. Investigating its effects on plant growth, development, and stress responses could be intriguing .
Neuroscience and Neuroprotection:
Compounds with diverse structures often find applications in neuroscience. Researchers might explore whether this compound interacts with neurotransmitter receptors, ion channels, or neuronal pathways. Additionally, its potential as a neuroprotective agent against oxidative stress or excitotoxicity warrants investigation .
Drug Design and Medicinal Chemistry:
Understanding the compound’s binding interactions with specific protein targets can guide drug design efforts. Computational studies, such as molecular dynamics simulations, can reveal its stability, binding affinity, and potential off-target effects. Medicinal chemists could use this information to optimize its structure for therapeutic purposes .
Biological Activity Beyond Known Targets:
Sometimes, compounds surprise us by exhibiting unexpected biological effects. Researchers might explore its impact on cellular processes beyond the initially hypothesized targets. This could lead to novel applications, such as influencing metabolic pathways, cellular signaling, or epigenetic regulation .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound structurally resembles, bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner . Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c13-8-1-2-10(14)9(5-8)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQYIUCHUZWFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

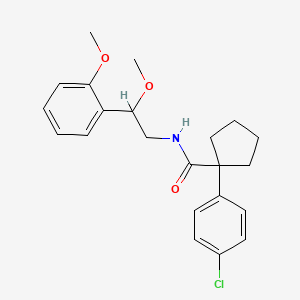
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)

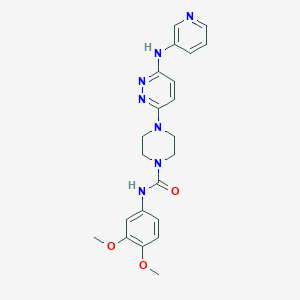
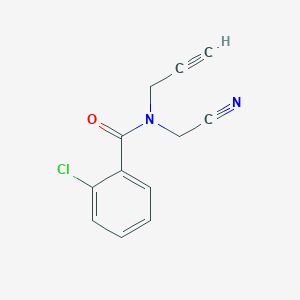
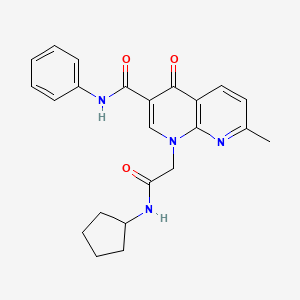
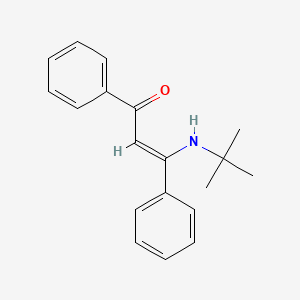
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)
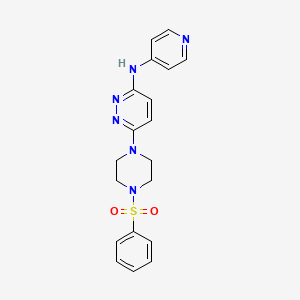

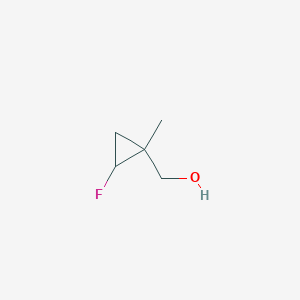

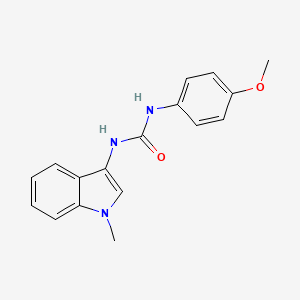
![2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)